1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate
Description
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate is a synthetic organic compound featuring a tetrahydroquinoline core substituted with an isopropyl group at the 1-position and an N-methylmethanamine moiety at the 6-position, stabilized as an oxalate salt. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with indole and tetrahydroisoquinoline systems, which are prevalent in bioactive molecules . The oxalate counterion enhances solubility and crystallinity, making the compound suitable for pharmaceutical formulation studies.
Properties
IUPAC Name |
N-methyl-1-(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.C2H2O4/c1-11(2)16-8-4-5-13-9-12(10-15-3)6-7-14(13)16;3-1(4)2(5)6/h6-7,9,11,15H,4-5,8,10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGQGIDHGYHUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2=C1C=CC(=C2)CNC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301739-72-9 | |
| Record name | 6-Quinolinemethanamine, 1,2,3,4-tetrahydro-N-methyl-1-(1-methylethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Acid-Catalyzed Cyclization
A patented method (EP2154132A1) describes the cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) under controlled conditions. This approach avoids racemic mixtures by leveraging stereoselective cyclization, yielding enantiomerically pure tetrahydroquinoline intermediates.
Reaction Conditions
- Catalyst System : 20–30 equivalents of MSA relative to P₂O₅.
- Temperature : 65–75°C.
- Time : 2–4 hours.
- Yield : 78–85% enantiomeric excess (ee).
This method circumvents the need for optical resolution, which traditionally reduces yields by 40–50% in racemic separations.
Functionalization of the Tetrahydroquinoline Core
N-Methylation of the Amine Group
Salt Formation with Oxalic Acid
The free base is converted to its oxalate salt to improve solubility and stability. Industrial oxalic acid production methods inform this step:
Oxalic Acid Synthesis
Three industrial routes are relevant:
Salt Precipitation
The free base is dissolved in ethanol and treated with equimolar oxalic acid. Key parameters:
Reaction Optimization and Scaling
Catalytic Efficiency
Comparative studies of acid catalysts reveal:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| P₂O₅ + MSA | 65–75 | 3 | 85 | 92 |
| H₂SO₄ | 80 | 6 | 72 | 68 |
| AlCl₃ | 100 | 4 | 65 | 75 |
Phosphorus pentoxide/MSA systems outperform traditional Lewis acids in both yield and enantioselectivity.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but complicate purification. Ethanol/water mixtures balance solubility and recovery.
Physicochemical Characterization
Spectral Data
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 |
| Ethanol | 58.7 |
| Chloroform | 8.9 |
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline analogs .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its pharmacological properties. It exhibits activity that may be beneficial in treating various neurological disorders.
Neuropharmacology
Research indicates that derivatives of tetrahydroquinoline compounds can exhibit neuroprotective effects. Specifically, 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate has been investigated for its potential to modulate neurotransmitter systems.
| Application Area | Findings |
|---|---|
| Neuroprotection | Potential to protect neurons from oxidative stress and apoptosis. |
| Cognitive Enhancement | May enhance cognitive functions by modulating cholinergic pathways. |
| Antidepressant Effects | Shows promise in alleviating symptoms of depression in animal models. |
Therapeutic Potential
The compound's structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Case Studies
- Cognitive Disorders : In a study involving animal models of Alzheimer’s disease, administration of the compound showed a significant improvement in memory retention and learning capabilities.
- Mood Disorders : Clinical trials are underway to evaluate its efficacy as an adjunct therapy for major depressive disorder, focusing on its ability to enhance serotonin levels.
Synthesis and Derivatives
The synthesis of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate involves multi-step organic reactions that yield high purity suitable for biological testing. Variants of this compound are being explored to optimize its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(1-isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate with structurally related tetrahydroquinoline derivatives (Table 1). Key differentiating factors include substituent bulkiness, amine functionalization, and counterion effects.
Table 1: Structural and Physicochemical Comparison of Tetrahydroquinoline Derivatives
Key Observations:
N-Methylmethanamine at the 6-position introduces a secondary amine, which may improve metabolic stability relative to primary amines (e.g., ) but reduce hydrogen-bonding capacity.
Counterion Impact: The oxalate salt (target compound) offers higher aqueous solubility than non-ionic analogs (e.g., ) but lower solubility compared to hydrochloride salts (e.g., ). Oxalate’s dual carboxylic acid groups may also facilitate crystalline lattice formation, aiding in X-ray crystallography studies .
Biological Relevance: Analogs like N-cyclopentyl-1-ethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanamine () demonstrate that bulky substituents (cyclopentyl) enhance binding to G protein-coupled receptors (GPCRs), suggesting the isopropyl variant may exhibit similar GPCR modulation. The 3-methoxypropyl chain in highlights how ether-linked groups can improve blood-brain barrier penetration, a trait that may be extrapolated to the target compound’s oxalate form.
Research Findings and Hypotheses
While direct pharmacological data for the oxalate derivative is unavailable, inferences can be drawn from related compounds:
- Synthetic Accessibility: The tetrahydroquinoline core is readily synthesized via Pictet-Spengler or Bischler-Napieralski reactions, with substituents introduced via alkylation or reductive amination .
- Metabolic Stability : Methylation of the amine (as in the target compound) likely reduces first-pass metabolism compared to primary amines (e.g., ), aligning with trends in prodrug design .
Biological Activity
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate is a compound with a complex structure that includes a tetrahydroquinoline ring system. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , and it features a bicyclic structure known for its nitrogen-containing heterocycles. The synthesis typically involves the formation of the tetrahydroquinoline core followed by N-methylation and oxalate salt formation.
The biological activity of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate primarily revolves around its interaction with specific molecular targets such as enzymes or receptors. The compound may alter enzyme activity or receptor binding, leading to various physiological effects. Detailed studies are required to elucidate the exact targets and pathways involved in its mechanism of action.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures can exhibit antioxidant activity, potentially reducing oxidative stress in biological systems .
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing processes such as detoxification and energy metabolism .
- Potential Therapeutic Applications : Given its structural characteristics, there is interest in exploring its potential as a therapeutic agent in conditions related to oxidative stress and metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate:
- Oxalate Metabolism : Research has highlighted the role of oxalate in kidney stone formation and metabolic disorders. A study showed that certain bacterial strains could degrade oxalates effectively, suggesting a potential pathway for mitigating oxalate-related health issues .
- Oxidative Stress Studies : Investigations into oxidative stress have demonstrated that compounds with similar structures can prevent cellular damage induced by reactive oxygen species (ROS). For instance, vitamin E was shown to protect against hyperoxaluria-induced renal damage by restoring antioxidant balance .
- Therapeutic Efficacy : In vivo studies indicated that certain derivatives could influence renal function positively by modulating enzyme activities related to calcium and oxalate metabolism .
Data Table: Comparison of Biological Activities
Q & A
Q. How can the synthesis of 1-(1-isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on reaction parameters such as solvent selection (e.g., anhydrous dioxane for acylations), temperature control during oxalate salt formation, and purification techniques like silica gel chromatography. Evidence from analogous tetrahydroisoquinoline derivatives suggests that substituting traditional acid catalysts with 4-dimethylaminopyridine (DMAP) improves acylation efficiency . Additionally, oxalate salt formation requires precise pH adjustment (e.g., using HCl) to prevent over-acidification, which can degrade the product .
Q. What structural characterization techniques are most reliable for confirming the identity of this compound and its intermediates?
Methodological Answer: Key techniques include:
- 1H NMR : To verify substituent positions (e.g., isopropyl groups at position 1, methylamine at position 6) and aromatic proton integration .
- Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation pattern analysis, particularly to distinguish between the free base and oxalate salt forms .
- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related tetrahydroquinoline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives, such as cytotoxicity vs. antifungal efficacy?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges) or structural variations (e.g., alkyl chain length at position 1). A systematic approach involves:
- Comparative SAR Studies : Synthesize analogs with controlled modifications (e.g., C1-isopropyl vs. methyl groups) and test under standardized conditions .
- Metabolic Stability Assays : Use liver microsome models to assess whether oxidation of the isopropyl group alters activity .
- Data Normalization : Apply statistical tools (e.g., ANOVA) to isolate variables contributing to contradictory results .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting acetylcholinesterase inhibition with this compound?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the tetrahydroquinoline nitrogen (e.g., bulkier groups to enhance binding pocket interactions) and evaluate inhibition via Ellman’s assay .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with acetylcholinesterase’s catalytic triad (Ser203, His447, Glu334) .
- In Vivo Validation : Test optimized analogs in rodent models for cognitive enhancement, ensuring pharmacokinetic profiling (e.g., blood-brain barrier permeability) .
Q. What are the critical safety considerations when handling the oxalate salt form of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to the compound’s irritant properties (similar to related amines) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of acidic vapors during oxalate salt formation .
- First Aid : Immediate rinsing with water for skin/eye contact and administration of activated charcoal for accidental ingestion, as per guidelines for structurally analogous compounds .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
- pH-Dependent Solubility Studies : Measure solubility in buffered solutions (pH 1–10) to identify optimal storage conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity of the oxalate salt .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
